Indoraminee is a selective alpha-1 adrenergic receptor antagonist []. In scientific research, Indoraminee serves as a valuable tool for investigating the role of alpha-1 adrenergic receptors in various physiological and pathological processes [, ].
Related Compounds
Metoprolol
Relevance: Both enantiomers of Metoprolol, along with Indoramine itself, demonstrated an "acceptable fit" within a small molecule model for substrates of human cytochrome P4502D6 (CYP2D6) []. This suggests that Metoprolol and Indoramine share structural features that enable them to interact with and be metabolized by CYP2D6. This is significant as CYP2D6 is involved in the metabolism of many clinically used drugs.
MDMA (3,4-Methylenedioxymethamphetamine)
Relevance: Similar to Metoprolol, both R-MDMA and S-MDMA exhibited an "acceptable fit" in the CYP2D6 substrate model []. The fact that both Indoramine and MDMA enantiomers fit this model suggests they share common structural elements that facilitate interaction with CYP2D6, despite their distinct pharmacological effects.
Codeine
Relevance: Codeine is a known substrate of CYP2D6 and, similar to Indoramine, displayed a favorable fit within the CYP2D6 substrate model []. This finding further reinforces the idea that Indoramine shares structural characteristics with known CYP2D6 substrates, highlighting its potential for metabolism by this enzyme.
Tamoxifen
Relevance: Unlike Indoramine, Codeine, and Metoprolol, Tamoxifen did not fit well within the CYP2D6 substrate model []. While the involvement of CYP2D6 in Tamoxifen's 4-hydroxylation remains uncertain, this finding suggests structural differences between Tamoxifen and Indoramine that impact their interaction with CYP2D6.
Prodipine
Relevance: Similar to Tamoxifen, Prodipine did not exhibit an acceptable fit within the CYP2D6 substrate model []. This is noteworthy as Prodipine is a known CYP2D6 inhibitor, not a substrate. This difference in binding behavior compared to Indoramine may be attributed to structural variations that dictate their specific interactions with CYP2D6.
Triethyl Orthoformate
Relevance: While not structurally related to Indoramine, Triethyl orthoformate plays a crucial role in understanding the chemical reactivity of Indoramine []. Specifically, Indoramine undergoes a formylation reaction with Triethyl orthoformate under acidic conditions. This reaction highlights the presence of a reactive site in Indoramine susceptible to electrophilic attack.
Prazosin
Relevance: Both Prazosin and Indoramine are recognized as α1-adrenergic receptor blockers [, , ]. While both compounds exhibit affinity for α1-adrenergic receptors, their binding profiles and selectivities for different subtypes of α1-adrenergic receptors can differ. These variations may translate into different pharmacological effects and clinical applications.
Relevance: Both WB4101 and Indoramine demonstrate affinity for α1-adrenergic receptors [, ]. Research suggests that these compounds, along with Prazosin, can differentiate between subtypes of α1-adrenergic receptors, denoted as α1A and α1B [6, 9]. The ability of these compounds to discriminate between receptor subtypes underscores the complexity of α1-adrenergic receptor pharmacology and highlights the potential for developing drugs with greater selectivity.
Phentolamine
Relevance: Similar to Indoramine and WB4101, Phentolamine interacts with α1-adrenergic receptors [, ]. Studies using these compounds have contributed to the understanding of α1-adrenergic receptor heterogeneity, revealing differences in their binding affinities and pharmacological profiles.
Dihydroergocryptine
Relevance: Both Dihydroergocryptine and Indoramine exhibit binding affinity for α1-adrenergic receptors []. Their use in pharmacological studies has aided in characterizing the binding characteristics of these receptors and understanding the complexities of antagonist interactions.
Source and Classification
Indoramin is derived from piperidine and belongs to the broader class of antiadrenergic drugs. It acts specifically on alpha-1 adrenergic receptors, which are involved in vasoconstriction and blood pressure regulation. The chemical structure of Indoramin is represented by the formula C22H25N3O with an average molecular weight of approximately 347.45 g/mol.
Synthesis Analysis
The synthesis of Indoramin involves several key steps that utilize standard organic chemistry techniques. While specific details on the synthesis routes for Indoramin are not extensively documented in the provided sources, similar compounds often undergo processes such as:
Formation of Piperidine Derivatives: This typically involves alkylation reactions where piperidine is reacted with various alkyl halides.
Introduction of Functional Groups: Functionalization may occur through electrophilic aromatic substitution or nucleophilic attacks, depending on the desired end product.
Purification: The final product is usually purified through recrystallization or chromatography to achieve the desired purity levels.
Technical Parameters
Reagents: Common reagents include sodium hydride for deprotonation and various alkyl halides for alkylation.
Solvents: Anhydrous solvents like dimethylformamide (DMF) or ethanol are often used to facilitate reactions.
Reaction Conditions: Reactions are typically conducted under controlled temperatures to optimize yields and minimize side reactions.
Molecular Structure Analysis
Indoramin's molecular structure can be described as follows:
Core Structure: The compound features a piperidine ring, which is essential for its activity as an antiadrenergic agent.
Substituents: The presence of various substituents on the aromatic rings contributes to its selectivity and potency.
3D Structure: Advanced modeling techniques, such as molecular docking studies, can provide insights into how Indoramin interacts with its target receptors.
Relevant Data
Molecular Formula: C22H25N3O
Molecular Weight: Approximately 347.45 g/mol
Structural Representation: The structural formula can be visualized using chemical drawing software or databases like DrugBank.
Chemical Reactions Analysis
Indoramin may participate in several chemical reactions typical for alpha-1 adrenergic antagonists:
Hydrolysis: Under acidic or basic conditions, Indoramin can undergo hydrolysis, affecting its pharmacological properties.
Oxidation/Reduction: Depending on the substituents present, oxidation or reduction reactions may alter its efficacy or safety profile.
Technical Details
Reaction Conditions: Reactions are often performed at room temperature or under reflux conditions to ensure complete conversion.
Yields: Typical yields for synthetic routes in similar compounds range from 60% to 90%, depending on the reaction conditions and purity requirements.
Mechanism of Action
Indoramin functions primarily as a selective antagonist at alpha-1 adrenergic receptors. Its mechanism can be summarized as follows:
Receptor Binding: Indoramin binds competitively to alpha-1 adrenergic receptors located on vascular smooth muscle cells.
Inhibition of Vasoconstriction: By blocking these receptors, Indoramin prevents vasoconstriction induced by catecholamines (e.g., norepinephrine), leading to vasodilation.
Reduction in Blood Pressure: This vasodilatory effect results in decreased peripheral resistance and subsequently lowers blood pressure without causing reflex tachycardia.
Relevant Data
IC50 Values: Specific IC50 values for receptor binding affinity may vary based on experimental conditions but generally indicate effective antagonism at micromolar concentrations.
Physical and Chemical Properties Analysis
Indoramin exhibits several notable physical and chemical properties:
Appearance: Typically found as a white crystalline solid.
Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
Melting Point: The melting point is reported around 148–150 °C, indicating stability under standard laboratory conditions.
Relevant Data
Density: Approximately 1.1 g/cm³.
Boiling Point: Not extensively documented but expected to be higher than typical organic compounds due to its complex structure.
Applications
Indoramin has been primarily applied in clinical settings for managing hypertension due to its selective action on alpha-1 adrenergic receptors. Although it has been discontinued, understanding its pharmacological profile remains relevant for research into new antihypertensive agents.
Scientific Applications
Pharmacological Research: Investigated for potential use in studies related to cardiovascular health.
Drug Development: Insights from Indoramin's mechanism may inform the design of new selective antagonists with improved safety profiles.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
INCB052793 is an orally bioavailable inhibitor of Janus-associated kinase 1 (JAK1), with potential antineoplastic activity. Upon oral administration, INCB052793 specifically binds to and inhibits the phosphorylation of JAK1, which interferes with JAK-dependent signaling and may lead to an inhibition of cellular proliferation in JAK1-overexpressing tumor cells. The JAK-STAT (signal transducer and activator of transcription) signaling pathway is a major mediator of cytokine activity and is often dysregulated in a variety of tumor cell types.
INCB053914 is a novel, ATP-competitive, small molecule, pan-inhibitor of PIM kinases. INCB053914 is potent against PIM1, PIM2 and PIM3 and highly selective. INCB053914 is active as a single agent in the majority of cell lines derived from different hematological malignancies, including MM, AML, DLBCL, MCL and T-ALL, with IC50 values ranging from 3 - 300 nM. INCB053914 inhibits phosphorylation of S6RP, P70S6K, 4E-BP-1 and BAD, known PIM kinase targets. INCB053914 may be useful as monotherapy or in combination with other agents for treating hematologic malignancies that are dependent on PIM kinase activity for growth and survival.
Uzansertib is under investigation in clinical trial NCT02587598 (Study of INCB053914 in Subjects With Advanced Malignancies). Uzansertib is an orally available, small molecule and selective ATP-competitive pan-inhibitor of proviral integration sites for Moloney murine leukemia virus (PIM) kinases, with potential antineoplastic activity. Upon oral administration, uzansertib binds to and inhibits the activities of the three PIM isoforms, PIM1, PIM2 and PIM3. This prevents phosphorylation of their downstream targets and inhibits proliferation in cells that overexpress PIMs. PIMs, constitutively active proto-oncogenic serine/threonine kinases upregulated in various types of cancers, play key roles in tumor cell proliferation and survival.
INCB054329, also known as INCB-54329, is a potent and selective BET protein inhibitor that targets BD1 and BD2 of BRD2, BRD3 and BRD4. In a panel of colon cancer cell lines, more than 50% are sensitive to INCB054329 treatment with IC50 values below 500 nM in cell proliferation assays. INCB054329 down-regulated c-Myc expression, and induced cell cycle arrest and apoptosis in sensitive colon cancer cell lines. Moreover, INCB54329 was efficacious in the RKO colon cancer xenograft model. INCB054329 as a single agent or in combination with other targeted therapies is potential useful for the treatment of colon cancer.
INCB-057643 is under investigation in clinical trial NCT02959437 (Azacitidine Combined With Pembrolizumab and Epacadostat in Subjects With Advanced Solid Tumors (ECHO-206)). BET Inhibitor INCB057643 is an inhibitor of the Bromodomain (BRD) and Extra-Terminal (BET) family of BRD-containing proteins, with potential antineoplastic activity. Upon administration, the BET inhibitor INCB057643 binds to the acetylated lysine recognition motifs found in the BRD of BET proteins, thereby preventing the interaction between the BET proteins and acetylated lysines on histones. This disrupts chromatin remodeling and gene expression. Prevention of the expression of certain growth-promoting genes, such as c-Myc-dependent target genes, may lead to an inhibition of tumor cell growth. BET proteins are transcriptional regulators that are overexpressed in certain tumor cells and play an important role in cellular growth.
INCB059872, also known as INCB59872, is a potent, selective, and orally active lysine-specific demethylase 1 inhibitor. INCB059872 binds to and inhibits LSD1, a demethylase that suppresses the expression of target genes by converting the di- and mono-methylated forms of lysine at position 4 of histone H3 (H3K4) to mono- and unmethylated H3K4, respectively, through amine oxidation. LSD1 inhibition enhances H3K4 methylation and increases the expression of tumor-suppressor genes. In addition, LSD1 demethylates mono- or di-methylated H3K9 which increases gene expression of tumor promoting genes; inhibition of LSD1 promotes H3K9 methylation and decreases transcription of these genes.